5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate
Description
5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate is a spirocyclic compound featuring a unique bicyclic structure with fused 1-oxa (oxygen-containing) and 7-aza (nitrogen-containing) rings. The 5,5-difluoro substitution on the spiro ring enhances its lipophilicity and metabolic stability, while the trifluoroacetate counterion improves solubility and crystallinity.
Properties
Molecular Formula |
C9H12F5NO3 |
|---|---|
Molecular Weight |
277.19 g/mol |
IUPAC Name |
5,5-difluoro-1-oxa-7-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11F2NO.C2HF3O2/c8-7(9)5-10-3-1-6(7)2-4-11-6;3-2(4,5)1(6)7/h10H,1-5H2;(H,6,7) |
InChI Key |
KZPUZUJFQSCLSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C12CCO2)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization via Etherification
- A common method to form the oxetane ring is intramolecular cyclization through C–O bond formation.
- Starting from appropriate hydroxyhalide or diol precursors, intramolecular nucleophilic substitution (e.g., with sodium hydride in THF) closes the oxetane ring with stereochemical control.
- This method involves stereoselective reduction and halide substitution steps to set up the 1-hydroxy-3-bromo relationship required for cyclization.
- The process can be optimized for retention or inversion of stereochemistry through stepwise transformations, often involving acetylation and selective deprotection.
Fluorination Techniques
- The introduction of geminal difluoro groups at the 5-position is achieved by selective fluorination strategies.
- These can include electrophilic fluorination of ketone or aldehyde precursors followed by cyclization, or nucleophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
- Control of regio- and stereoselectivity during fluorination is critical due to the ring strain and sensitivity of oxetane rings.
Formation of the Azaspiro Moiety
- The azaspiro ring is often constructed by nucleophilic substitution or ring-closing reactions involving nitrogen-containing precursors such as piperidine or morpholine derivatives.
- Spirocyclization can be achieved by intramolecular nucleophilic attack of an amine on a suitably positioned electrophilic center.
- The nitrogen atom is typically introduced early in the synthesis to allow for subsequent functionalization.
Specific Preparation of 5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate
While direct detailed synthetic protocols for this exact trifluoroacetate salt are limited in public open literature, the following preparation outline is inferred from related compounds and general principles:
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of spirocyclic oxetane core | Intramolecular cyclization of hydroxyhalide precursor using sodium hydride in THF | Controls stereochemistry; forms oxetane ring |
| 2 | Introduction of geminal difluoro substituents at 5-position | Electrophilic fluorination with reagents like DAST or Deoxo-Fluor | Requires careful temperature control to avoid ring-opening |
| 3 | Installation of azaspiro nitrogen | Nucleophilic substitution or ring closure with nitrogen nucleophile (e.g., piperidine derivative) | Forms 7-azaspiro ring |
| 4 | Formation of trifluoroacetate salt | Treatment with trifluoroacetic acid or trifluoroacetic anhydride | Provides stable salt form for isolation and handling |
Analytical and Research Findings Supporting Preparation
- Studies on oxetane derivatives emphasize the importance of ring strain and stereochemical control during cyclization.
- Fluorinated spirocycles have been shown to exhibit improved metabolic stability and altered physicochemical properties, motivating the use of geminal difluoro substitution in medicinal chemistry.
- The trifluoroacetate salt form enhances compound stability and solubility, facilitating biological evaluation and formulation.
Summary Table of Preparation Method Features
| Preparation Step | Methodology | Advantages | Challenges |
|---|---|---|---|
| Intramolecular cyclization | Base-promoted ring closure from hydroxyhalides | High stereocontrol; efficient ring formation | Sensitive to reaction conditions; potential side reactions |
| Geminal difluorination | Electrophilic fluorination (DAST, Deoxo-Fluor) | Introduces key fluorine atoms enhancing properties | Requires careful handling; risk of ring-opening |
| Azaspiro ring formation | Nucleophilic substitution with amines | Forms nitrogen heterocycle integral to activity | Steric hindrance can affect yields |
| Trifluoroacetate salt formation | Acid treatment with trifluoroacetic acid | Improves solubility and stability | Salt formation must be controlled to avoid decomposition |
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The trifluoroacetate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a ketone or aldehyde .
Scientific Research Applications
5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism by which 5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can modulate the activity of these targets and influence biological pathways .
Comparison with Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate (CAS 1257381-44-4)
Key Differences :
- Lacks the 5,5-difluoro substituents present in the target compound.
- The absence of fluorine atoms reduces lipophilicity (LogP) and may decrease metabolic stability.
Applications : Used in synthetic chemistry as a rigid scaffold for drug design, though its reduced fluorination limits its utility in crossing biological membranes compared to the difluoro analog .
4,4-Difluoropiperidine 2,2,2-trifluoroacetate (CAS 2206742-52-9)
Key Differences :
- Features a six-membered piperidine ring instead of a spirocyclic system.
- The 4,4-difluoro substitution on the piperidine ring provides conformational flexibility, contrasting with the rigid spiro structure of the target compound.
Applications : Commonly employed as a building block in kinase inhibitors; its flexibility allows for better target binding in some enzymatic pockets .
Raspberry Ketone Trifluoroacetate (4-(3-Oxobutyl)phenyl 2,2,2-Trifluoroacetate)
Key Differences :
- Aromatic ester structure without a spiro or nitrogen-containing ring.
Comparative Data Table
Research Findings and Implications
- Spirocyclic Rigidity : The target compound’s spiro structure imposes steric constraints, making it suitable for selective binding in drug discovery, unlike flexible analogs like 4,4-difluoropiperidine TFA .
- Fluorination Effects: The 5,5-difluoro substitution enhances membrane permeability compared to non-fluorinated spiro analogs, though exact pharmacokinetic data remain understudied .
- Trifluoroacetate Role : The counterion improves solubility across all compared compounds, but its impact on toxicity requires further evaluation in biological systems .
Biological Activity
5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate (CAS No. 2660253-98-3) is a synthetic compound characterized by its unique spirocyclic structure and the presence of multiple fluorine atoms. This compound has garnered interest in pharmaceutical research due to its potential biological activities and therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 195.17 g/mol. The predicted boiling point is approximately 200.1 °C, and it has a density of about 1.23 g/cm³ .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological pathways. The spirocyclic structure allows for high specificity in binding to molecular targets, which may lead to modulation of various physiological processes.
Biological Activity
Recent studies have indicated that compounds similar to 5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane can act as agonists for GPR119 receptors, which are involved in glucose metabolism and insulin secretion. For instance, a related compound demonstrated a favorable glucose-lowering effect in diabetic rat models .
Table: Summary of Biological Activities
| Activity | Effect | Model |
|---|---|---|
| GPR119 Agonist | Glucose lowering | Sprague-Dawley rats |
| Potential therapeutic applications | Diabetes management | Diabetic rat models |
| Interaction with biological targets | Modulation of metabolic pathways | In vitro studies |
Case Studies
- GPR119 Agonist Study : A study focused on the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives found that certain modifications enhanced their potency as GPR119 agonists. Compound 54g exhibited significant effects on glucose regulation in diabetic rats .
- Fluorinated Compounds Research : Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. This property is crucial for developing effective therapeutic agents .
Synthesis and Derivatives
The synthesis of 5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane typically involves multi-step reactions starting from simpler precursors. The introduction of fluorine atoms can significantly alter the compound's reactivity and biological profile.
Table: Synthetic Routes Overview
| Step | Description |
|---|---|
| Step 1 | Formation of spirocyclic core via cyclization |
| Step 2 | Introduction of difluoro and trifluoroacetate groups |
| Step 3 | Purification and characterization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
